molecular formula C7H12BrF B2879002 (2-Bromo-1-fluoroethyl)cyclopentane CAS No. 1782546-89-7

(2-Bromo-1-fluoroethyl)cyclopentane

Cat. No.: B2879002
CAS No.: 1782546-89-7
M. Wt: 195.075
InChI Key: DAFVISKPUVFIIE-UHFFFAOYSA-N
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Description

(2-Bromo-1-fluoroethyl)cyclopentane is a halogenated cyclopentane derivative featuring both bromine and fluorine atoms on an ethyl side chain. This compound combines the steric and electronic effects of bromine (a heavy, polarizable leaving group) and fluorine (a highly electronegative, small substituent), making it a unique intermediate in synthetic organic chemistry.

Properties

IUPAC Name

(2-bromo-1-fluoroethyl)cyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrF/c8-5-7(9)6-3-1-2-4-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFVISKPUVFIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-fluoroethyl)cyclopentane typically involves the halogenation of cyclopentane derivatives. One common method is the addition of bromine and fluorine to an ethylcyclopentane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective addition of halogens .

Industrial Production Methods

Industrial production of (2-Bromo-1-fluoroethyl)cyclopentane may involve large-scale halogenation processes, where the precursor compounds are subjected to bromination and fluorination in reactors designed for high efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-fluoroethyl)cyclopentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopentane derivatives, while reduction and oxidation reactions can lead to the formation of alcohols, ketones, or carboxylic acids .

Scientific Research Applications

(2-Bromo-1-fluoroethyl)cyclopentane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2-Bromo-1-fluoroethyl)cyclopentane exerts its effects involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its reactions include nucleophilic substitution, where the halogen atoms are replaced by other nucleophiles, and redox reactions, where the compound undergoes oxidation or reduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

  • (2-Bromo-1-fluoroethyl)cyclopentane : Contains a cyclopentane ring with a 2-bromo-1-fluoroethyl group. The fluorine atom at C1 and bromine at C2 create distinct electronic effects: fluorine withdraws electron density via induction, while bromine enhances polarizability, favoring nucleophilic substitution at the β-carbon .
  • (2-Bromoethyl)cyclopentane (CAS 18928-94-4) : Lacks the fluorine atom, resulting in reduced electronegativity near the bromine. This simplifies reactivity, as steric hindrance from the cyclopentane ring dominates .
  • 1-Bromopentane (CAS 110-53-2) : A straight-chain bromoalkane with terminal bromine, enabling unhindered SN2 reactions. The absence of a cyclic structure reduces steric constraints compared to cyclopentane derivatives .
  • Its inertness contrasts sharply with halogenated derivatives .

Physical and Chemical Properties

Property (2-Bromo-1-fluoroethyl)cyclopentane (2-Bromoethyl)cyclopentane 1-Bromopentane Cyclopentane
Molecular Formula C₇H₁₂BrF C₇H₁₃Br C₅H₁₁Br C₅H₁₀
Molecular Weight (g/mol) ~196.08 177.08 151.05 70.13
Boiling Point Estimated >150°C Not reported ~129°C ~49°C
Reactivity SN at Br, potential elimination SN/Elimination SN2 at terminal Br Combustion, radical reactions
Flammability Likely low (halogenated) Low (halogenated) Moderate High (UN 1146)
Applications Specialty synthesis Lab intermediate Solvent, synthesis Solvent, fuel additive

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